

# Physicochemical properties of 6-Chloro-4-fluoro-1H-indole

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## Compound of Interest

Compound Name: 6-Chloro-4-fluoro-1H-indole

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-4-fluoro-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Chloro-4-fluoro-1H-indole** is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the indole scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-Chloro-4-fluoro-1H-indole**, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. The narrative integrates theoretical principles with practical experimental considerations, reflecting a commitment to scientific integrity and actionable insights.

## Molecular Identity and Structure

The unique arrangement of atoms in **6-Chloro-4-fluoro-1H-indole** dictates its fundamental chemical and physical behaviors. Understanding its structure is the first step in predicting its reactivity and potential applications.

- Chemical Name: **6-Chloro-4-fluoro-1H-indole**

- CAS Number: 885520-88-7[1][2][3][4][5]
- Molecular Formula: C<sub>8</sub>H<sub>5</sub>ClFN[1][3][6][7]
- Molecular Weight: 169.58 g/mol [1][6]
- SMILES: FC1=CC(Cl)=CC2=C1C=CN2[3][8][9]
- InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N[6]

The indole core is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring. The electronic nature of the indole ring system, coupled with the electron-withdrawing effects of the chlorine and fluorine atoms at positions 6 and 4 respectively, creates a molecule with distinct electronic and steric properties that are critical for its interaction with biological systems and its utility in organic synthesis.

## Physicochemical Properties: A Tabulated Summary

Quantitative data provides a clear and concise understanding of a compound's behavior. The following table summarizes the key physicochemical properties of **6-Chloro-4-fluoro-1H-indole**. It is important to note that while some data is available from commercial suppliers, other parameters are predicted or inferred from related structures due to a lack of published experimental data for this specific isomer.

Property	Value	Source/Comment
Physical State	Solid	[6]
Boiling Point	289.5 ± 20.0 °C at 760 mmHg	[1]
Purity	Typically ≥97%	[1][3][8]

Note: Experimental data for properties such as melting point, solubility, pKa, and logP for **6-Chloro-4-fluoro-1H-indole** are not readily available in the public domain. The values for related isomers, such as 6-chloro-7-fluoro-1H-indole (Melting Point: 42 °C; Predicted pKa: 14.65 ± 0.30), should be used with caution as positional isomerism can significantly alter these properties.[10]

## Spectroscopic and Analytical Characterization

The unambiguous identification of **6-Chloro-4-fluoro-1H-indole** relies on a combination of spectroscopic techniques. While specific spectra for this compound are often proprietary, this section outlines the expected spectral features and the methodologies for their acquisition.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **6-Chloro-4-fluoro-1H-indole**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would provide critical information.

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons directly attached to the halogen atoms would exhibit characteristic chemical shifts.
- $^{19}\text{F}$  NMR: This technique is essential for confirming the presence and environment of the fluorine atom.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

- Expected Molecular Ion Peak: For **6-Chloro-4-fluoro-1H-indole** ( $\text{C}_8\text{H}_5\text{ClFN}$ ), the mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  169.58. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) would result in a characteristic  $\text{M}+2$  peak.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Chloro-4-fluoro-1H-indole** would be expected to show characteristic absorption bands for:

- N-H stretching: A peak in the region of 3200-3500  $\text{cm}^{-1}$  corresponding to the pyrrole N-H bond.
- C-H aromatic stretching: Peaks typically found around 3000-3100  $\text{cm}^{-1}$ .
- C=C aromatic stretching: Absorptions in the 1400-1600  $\text{cm}^{-1}$  region.
- C-F and C-Cl stretching: These would appear in the fingerprint region, typically below 1400  $\text{cm}^{-1}$ .

## Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for determining key physicochemical properties.

### Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

#### Step-by-Step Protocol for Melting Point Determination

- Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate.
- Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

#### Step-by-Step Protocol for Solubility Determination

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.

- **Sample Addition:** A known mass of **6-Chloro-4-fluoro-1H-indole** is added to a known volume of each solvent.
- **Equilibration:** The mixtures are agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.
- **Analysis:** The concentration of the dissolved compound in the supernatant is determined, typically by UV-Vis spectroscopy or HPLC.

## Reactivity and Stability

The reactivity of **6-Chloro-4-fluoro-1H-indole** is governed by the indole nucleus and the influence of the halogen substituents.

- **Electrophilic Substitution:** The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the halogens may deactivate the ring towards this type of reaction compared to unsubstituted indole.
- **N-H Acidity:** The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.
- **Stability:** Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Stability studies under various conditions (e.g., temperature, pH, light exposure) are crucial for drug development.

## Biological and Toxicological Considerations

While specific biological activity data for **6-Chloro-4-fluoro-1H-indole** is not widely published, the indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds.

- **Potential Applications:** Derivatives of indole are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.<sup>[11][12]</sup> The introduction of chloro and fluoro groups can enhance these activities or modulate the pharmacokinetic profile of the molecule.<sup>[13]</sup>

- Toxicology: No specific toxicological data for **6-Chloro-4-fluoro-1H-indole** is readily available. However, as with any novel chemical entity, it should be handled with appropriate safety precautions. General toxicological profiles of fluoro-organic compounds suggest that their biological effects can be highly structure-dependent.[14]

## Conclusion

**6-Chloro-4-fluoro-1H-indole** represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, analytical characterization, and potential reactivity. While there are gaps in the publicly available experimental data for this specific isomer, the information presented herein, drawn from reliable sources and established chemical principles, serves as a critical resource for researchers. The experimental protocols and theoretical considerations outlined are intended to empower scientists to confidently work with and further investigate this promising molecule.

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## References

- 1. 885520-88-7 | 6-Chloro-4-fluoro-1H-indole - MolDb [molddb.com]
- 2. 885520-88-7|6-Chloro-4-fluoro-1H-indole|BLD Pharm [bldpharm.com]
- 3. 6-Chloro-4-fluoro-1H-indole 97% | CAS: 885520-88-7 | AChemBlock [achemblock.com]
- 4. 6-Chloro-4-fluoro-1H-indole | CAS 885520-88-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 6-Chloro-4-fluoro-1H-indole | 885520-88-7 [sigmaaldrich.com]
- 6. 6-Chloro-4-fluoro-1H-indole | CymitQuimica [cymitquimica.com]
- 7. capotchem.com [capotchem.com]
- 8. achmem.com [achmem.com]
- 9. chemscene.com [chemscene.com]

- 10. Cas 259860-04-3, 1H-Indole, 6-chloro-7-fluoro- | [lookchem \[lookchem.com\]](#)
- 11. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [[smolecule.com](#)]
- 12. [digital.car.chula.ac.th \[digital.car.chula.ac.th\]](#)
- 13. [benchchem.com \[benchchem.com\]](#)
- 14. [apps.dtic.mil \[apps.dtic.mil\]](#)
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